Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-

Catalog No.
S1773607
CAS No.
118026-14-5
M.F
C19H23N3O2
M. Wt
325.412
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6...

CAS Number

118026-14-5

Product Name

Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-

IUPAC Name

2-[2-hydroxy-6-methyl-2-(4-methylphenyl)-3H-imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide

Molecular Formula

C19H23N3O2

Molecular Weight

325.412

InChI

InChI=1S/C19H23N3O2/c1-13-5-8-15(9-6-13)19(24)16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19/h5-10,12,16,24H,11H2,1-4H3

InChI Key

VLHJPCWGOSLMQL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2(C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C)O

Imidazo[1,2-a]pyridine-3-acetamide, α-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)- is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines, which are characterized by a fused imidazole and pyridine ring. This compound features an acetamide functional group at the 3-position of the imidazo ring and a trimethylated amine moiety, contributing to its unique chemical properties. The presence of a 4-methylphenyl group enhances its hydrophobic characteristics, potentially influencing its biological activity and solubility.

  • There is no scientific research available on the specific mechanism of action of this compound.
  • Given its structural similarity to zolpidem, it is possible that it might interact with GABAergic receptors in the brain, promoting sleep, but this is purely speculative and requires further investigation [].
  • No information is currently available on the safety hazards associated with this compound.
  • Due to the lack of data, it is advisable to handle this compound with caution and wear appropriate personal protective equipment in a laboratory setting.

Potential Role in Alzheimer's Disease (AD):

Research suggests that Imidazo[1,2-a]pyridine-3-acetamide,α-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-, also known as IMPY-3, might hold promise in the fight against Alzheimer's Disease (AD). Studies have shown that IMPY-3 can potentially:

  • Inhibit the formation of amyloid beta plaques: These plaques are a hallmark feature of AD and are believed to contribute to neuronal damage. PubChem, CID: 56845796:
  • Reduce neuroinflammation: Chronic inflammation in the brain is another key player in AD progression. IMPY-3 has shown potential to lessen this inflammation. PubChem, CID: 56845796:
, including:

  • N-alkylation: The nitrogen atoms in the imidazo and pyridine rings can participate in nucleophilic substitutions.
  • C-alkylation: The C3 position can be alkylated through electrophilic aromatic substitution or via three-component reactions involving aldehydes and amines .
  • Carbonylation: Recent studies have shown that these compounds can undergo regioselective carbonylation reactions with acetamides under copper catalysis .

These reactions can lead to the synthesis of diverse derivatives, expanding their potential applications.

Imidazo[1,2-a]pyridine compounds have been extensively studied for their biological activities. They exhibit a range of pharmacological properties, including:

  • Antitumor: Many derivatives demonstrate cytotoxic effects against various cancer cell lines.
  • Antimicrobial: Some compounds show significant antibacterial and antifungal activities.
  • Anxiolytic and Sedative Effects: Certain derivatives are known for their efficacy as sedatives and anxiolytics, similar to Zolpidem, which is commonly used for insomnia treatment .

The specific biological activity of Imidazo[1,2-a]pyridine-3-acetamide is yet to be fully elucidated but may be inferred from the activities of related compounds.

The synthesis of Imidazo[1,2-a]pyridine derivatives typically involves several methodologies:

  • Three-component reactions: Aza-Friedel–Crafts reactions can yield C3-alkylated imidazo[1,2-a]pyridines using readily available substrates such as aldehydes and amines under mild conditions .
  • Ultrasound-assisted synthesis: This method allows for efficient formation of C3-cyanomethylated derivatives under catalyst-free conditions .
  • Copper-catalyzed reactions: Employing copper catalysts facilitates various coupling reactions leading to functionalized imidazo[1,2-a]pyridines with high yields .

These methods provide versatile approaches for synthesizing this compound and its derivatives.

Imidazo[1,2-a]pyridine compounds find applications in various fields:

  • Pharmaceuticals: Due to their diverse biological activities, they are explored as potential drug candidates for treating cancer, infections, and neurological disorders.
  • Material Science: Their unique structural properties allow them to be used in developing advanced materials with specific electronic or optical characteristics.

The specific applications of Imidazo[1,2-a]pyridine-3-acetamide would depend on its biological profile and physicochemical properties.

Interaction studies involving Imidazo[1,2-a]pyridine derivatives often focus on their binding affinities with biological targets such as enzymes or receptors. For instance:

  • Receptor Binding: Studies have shown that certain derivatives can selectively bind to GABA receptors, influencing neurotransmitter activity.
  • Enzyme Inhibition: Some compounds exhibit inhibitory effects on enzymes involved in cancer metabolism or bacterial resistance mechanisms.

Understanding these interactions is crucial for assessing the therapeutic potential of Imidazo[1,2-a]pyridine-3-acetamide.

Imidazo[1,2-a]pyridine-3-acetamide shares structural similarities with several other compounds in the imidazo family. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
ZolpidemContains a 4-tolyl group at the 2-positionUsed primarily as a sedative
Imidazo[1,2-a]pyridine-3-carboxamideFeatures a carboxamide group at the 3-positionExhibits different biological activities
2-(Imidazo[1,2-a]pyridin-3-yl)acetamideSimple acetamide derivativeLess hydrophobic than the target compound

These compounds highlight the diversity within the imidazo[1,2-a]pyridine class while emphasizing the unique structural features of Imidazo[1,2-a]pyridine-3-acetamide that may contribute to its distinct biological profile.

XLogP3

0.8

Dates

Modify: 2024-04-14

Explore Compound Types